molecular formula C15H18BrN3O2S B2357634 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide CAS No. 422287-69-2

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide

Cat. No.: B2357634
CAS No.: 422287-69-2
M. Wt: 384.29
InChI Key: YXUHWURQDXUFRL-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide, are notable for their broad spectrum of biological activities. These compounds are integral in medicinal chemistry, primarily due to their antibacterial, antihypertensive, anti-inflammatory, and anticancer properties. Notably, N-sulfonylamino azinones, a subclass of quinazoline derivatives, have been recognized for their significant biological activities and are considered privileged heterocycles in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).

Optoelectronic Material Applications

In addition to their medicinal applications, quinazoline derivatives have garnered attention for their potential in optoelectronic materials. These compounds, particularly when incorporated into π-extended conjugated systems, are highly valued for creating novel materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also being explored as potential structures for nonlinear optical materials and colorimetric pH sensors. The incorporation of quinazoline and pyrimidine fragments into these systems is crucial for the development of advanced optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Drug Development

A significant area of research involving quinazoline derivatives is their application in cancer treatment. Quinazoline is known to inhibit EGFR, and recent studies have led to the discovery of derivatives that inhibit both wild-type and mutated EGFR. The structural diversity and the ability to target multiple proteins make quinazoline derivatives promising candidates in anticancer drug development. Ongoing research and approved patents for the use of these compounds as inhibitors of various proteins further highlight their potential in this field (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-9(2)17-13(20)4-3-7-19-14(21)11-8-10(16)5-6-12(11)18-15(19)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUHWURQDXUFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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